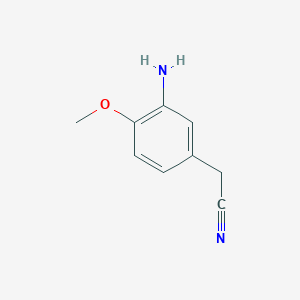
3-Isobutoxy-4-methoxyphenylboronic acid
Descripción general
Descripción
3-Isobutoxy-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C11H17BO4 . It has an average mass of 224.061 Da and a monoisotopic mass of 224.121994 Da . It is categorized as a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with isobutoxy and methoxy groups . The exact 3D structure would require more advanced techniques like X-ray crystallography for determination.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not well documented, boronic acids are known to participate in various types of reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction . More research is needed to understand the specific reactions of this compound.Safety and Hazards
The safety data sheet for a similar compound, 3-Methoxyphenylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions should be taken when handling 3-Isobutoxy-4-methoxyphenylboronic acid.
Mecanismo De Acción
Target of Action
The primary target of 3-Isobutoxy-4-methoxyphenylboronic acid is the palladium catalyst used in the Suzuki-Miyaura coupling reactions . This compound, as an organoboron reagent, interacts with the palladium catalyst to facilitate the formation of carbon-carbon bonds.
Mode of Action
The mode of action of this compound involves its role as a reactant in Suzuki-Miyaura couplings . In this palladium-catalyzed reaction, the boronic acid forms carbon-carbon bonds with a variety of organic halides or triflates. The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the organic halide or triflate. In transmetalation, the organoboron compound (like our compound of interest) transfers the organic group to the palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by this compound, is a key biochemical pathway in synthetic chemistry . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, making it suitable for use in suzuki-miyaura coupling reactions .
Result of Action
The result of the action of this compound is the formation of carbon-carbon bonds with various organic halides or triflates. This leads to the synthesis of complex organic compounds, which can be used in various applications, including drug discovery and materials science .
Propiedades
IUPAC Name |
[4-methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-8(2)7-16-11-6-9(12(13)14)4-5-10(11)15-3/h4-6,8,13-14H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPKCAUMWQUFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675365 | |
| Record name | [4-Methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217501-19-3 | |
| Record name | [4-Methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





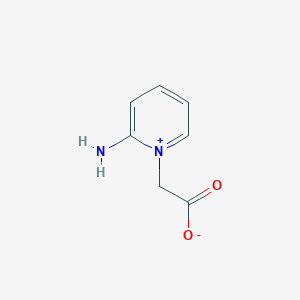

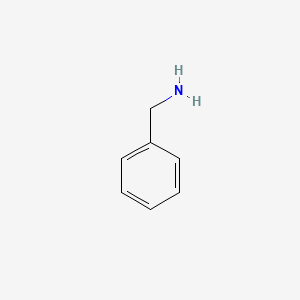

![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B3021749.png)
![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B3021752.png)
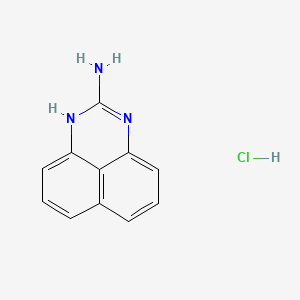
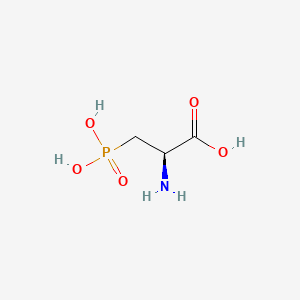
![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B3021758.png)


